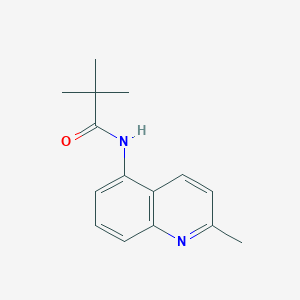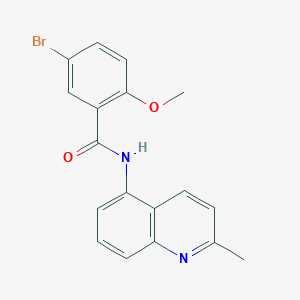![molecular formula C21H21N5OS B278095 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B278095.png)
4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. This compound is known to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves the inhibition of tubulin polymerization. This leads to the disruption of microtubule formation, which is essential for cell division. This mechanism of action is similar to that of other anticancer drugs such as paclitaxel and vinblastine.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has a cytotoxic effect on cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide in lab experiments is its unique mechanism of action. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide. One of the main areas of research is the development of new anticancer drugs based on this compound. In addition, there is potential for the development of new anti-inflammatory drugs based on this compound. Further studies are also needed to determine the optimal dosage and administration of this compound in vivo.
Synthesemethoden
The synthesis of 4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide involves several steps. The first step involves the synthesis of 3-ethyl-6-mercapto-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, which is then reacted with 2-methyl-5-nitroaniline to form 5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenylamine. This intermediate is then reacted with 4-ethylbenzoyl chloride to form the final product.
Wissenschaftliche Forschungsanwendungen
4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide has been extensively studied for its potential therapeutic properties. One of the main areas of research has been its potential as an anticancer agent. Studies have shown that this compound has a cytotoxic effect on cancer cells, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
Produktname |
4-ethyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide |
|---|---|
Molekularformel |
C21H21N5OS |
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
4-ethyl-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C21H21N5OS/c1-4-14-7-10-15(11-8-14)19(27)22-17-12-16(9-6-13(17)3)20-25-26-18(5-2)23-24-21(26)28-20/h6-12H,4-5H2,1-3H3,(H,22,27) |
InChI-Schlüssel |
PNPHXCLJDZSGGG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)CC)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NN4C(=NN=C4S3)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)
![N-[4-methyl-3-(1-naphthoylamino)phenyl]-2-furamide](/img/structure/B278017.png)

![N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B278022.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)


![3-Chloro-4-[1,3]oxazolo[4,5-b]pyridin-2-ylaniline](/img/structure/B278037.png)
![1-{4-[5-(Propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}methanamine](/img/structure/B278044.png)
![(6E)-4-amino-2-methyl-6-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B278061.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)